Cas no 2137099-13-7 ((1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutylmethanol)

(1r,3r)-1-(4-Bromophenyl)-3-fluorocyclobutylmethanol is a chiral cyclobutane derivative featuring a bromophenyl group and a fluorinated hydroxyl-substituted ring structure. Its stereospecific (1r,3r) configuration ensures precise spatial orientation, making it valuable for applications in asymmetric synthesis and pharmaceutical intermediates. The presence of both bromine and fluorine substituents enhances its reactivity in cross-coupling reactions and bioisosteric potential. The hydroxyl group further allows for functionalization, enabling derivatization into more complex scaffolds. This compound is particularly useful in medicinal chemistry for the development of targeted therapeutics, owing to its rigid cyclobutane core and halogenated motifs, which can influence binding affinity and metabolic stability. High purity and well-defined stereochemistry are key advantages for research applications.
(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutylmethanol structure
2137099-13-7 structure
商品名:(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutylmethanol
CAS番号:2137099-13-7
MF:C11H12BrFO
メガワット:259.114786148071
CID:5896530
PubChem ID:105513203

(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutylmethanol 化学的及び物理的性質

名前と識別子

    • trans-1-(4-Bromophenyl)-3-fluorocyclobutanemethanol
    • (1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutylmethanol
    • 2137099-13-7
    • [(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutyl]methanol
    • EN300-1129330
    • インチ: 1S/C11H12BrFO/c12-9-3-1-8(2-4-9)11(7-14)5-10(13)6-11/h1-4,10,14H,5-7H2/t10-,11+
    • InChIKey: YBPHVJKRTODZJQ-PHIMTYICSA-N
    • ほほえんだ: [C@]1(C2=CC=C(Br)C=C2)(CO)C[C@@H](F)C1

計算された属性

  • せいみつぶんしりょう: 258.00556g/mol
  • どういたいしつりょう: 258.00556g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 196
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

  • 密度みつど: 1.52±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 322.9±37.0 °C(Predicted)
  • 酸性度係数(pKa): 15.05±0.10(Predicted)

(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutylmethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1129330-0.25g
[(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutyl]methanol
2137099-13-7 95%
0.25g
$670.0 2023-10-26
Enamine
EN300-1129330-10.0g
[(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutyl]methanol
2137099-13-7
10g
$3131.0 2023-06-09
Enamine
EN300-1129330-1.0g
[(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutyl]methanol
2137099-13-7
1g
$728.0 2023-06-09
Enamine
EN300-1129330-10g
[(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutyl]methanol
2137099-13-7 95%
10g
$3131.0 2023-10-26
Enamine
EN300-1129330-0.05g
[(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutyl]methanol
2137099-13-7 95%
0.05g
$612.0 2023-10-26
Enamine
EN300-1129330-0.5g
[(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutyl]methanol
2137099-13-7 95%
0.5g
$699.0 2023-10-26
Enamine
EN300-1129330-5g
[(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutyl]methanol
2137099-13-7 95%
5g
$2110.0 2023-10-26
Enamine
EN300-1129330-5.0g
[(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutyl]methanol
2137099-13-7
5g
$2110.0 2023-06-09
Enamine
EN300-1129330-0.1g
[(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutyl]methanol
2137099-13-7 95%
0.1g
$640.0 2023-10-26
Enamine
EN300-1129330-2.5g
[(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutyl]methanol
2137099-13-7 95%
2.5g
$1428.0 2023-10-26

(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutylmethanol 関連文献

(1r,3r)-1-(4-bromophenyl)-3-fluorocyclobutylmethanolに関する追加情報

Comprehensive Overview of (1R,3R)-1-(4-Bromophenyl)-3-fluorocyclobutylmethanol (CAS No. 2137099-13-7)

(1R,3R)-1-(4-Bromophenyl)-3-fluorocyclobutylmethanol (CAS No. 2137099-13-7) is a specialized chiral compound that has garnered significant attention in pharmaceutical and organic chemistry research. This molecule features a unique cyclobutylmethanol core with a 4-bromophenyl substituent and a fluorine atom, making it a valuable intermediate for drug discovery and material science applications. Its stereochemistry (1R,3R) further enhances its utility in enantioselective synthesis.

The growing demand for fluorinated cyclobutane derivatives in medicinal chemistry has propelled interest in this compound. Researchers are particularly focused on its potential as a building block for kinase inhibitors and GPCR modulators, which are hot topics in drug development for oncology and neurological disorders. The presence of both bromine and fluorine atoms offers versatile sites for further functionalization through cross-coupling reactions or nucleophilic substitutions.

From a synthetic perspective, (1R,3R)-1-(4-Bromophenyl)-3-fluorocyclobutylmethanol demonstrates remarkable stability under various reaction conditions. Its cyclobutane ring strain contributes to interesting reactivity patterns that differ from more common cyclohexane or cyclopentane analogs. This property aligns with current trends in strain-release chemistry, a rapidly evolving field in organic synthesis.

The compound's chiral purity makes it particularly valuable for asymmetric synthesis applications. Many researchers are investigating its use in creating stereochemically complex pharmaceuticals, especially in light of recent FDA guidance emphasizing the importance of chiral purity in drug development. The fluorine atom at the 3-position enhances metabolic stability, addressing a key challenge in modern drug design.

In material science, the 4-bromophenyl group of (1R,3R)-1-(4-Bromophenyl)-3-fluorocyclobutylmethanol offers potential for creating novel liquid crystals or organic electronic materials. The combination of aromatic and aliphatic components in its structure provides interesting possibilities for tuning material properties, relevant to current research in organic semiconductors and photovoltaic materials.

Analytical characterization of this compound typically involves chiral HPLC for purity assessment and NMR spectroscopy for structural confirmation. The fluorine NMR signal provides a distinctive marker for quality control, while the bromine isotope pattern in mass spectrometry aids in identification. These analytical features make it particularly suitable for quality-by-design approaches in pharmaceutical manufacturing.

The synthesis of (1R,3R)-1-(4-Bromophenyl)-3-fluorocyclobutylmethanol typically involves asymmetric hydrogenation or enzymatic resolution strategies to achieve the desired stereochemistry. Recent advances in flow chemistry have shown promise for scaling up production while maintaining high enantiomeric excess, addressing industry needs for efficient chiral compound manufacturing.

From a regulatory perspective, this compound falls into the category of research chemicals rather than controlled substances. However, researchers should always consult current regulations as policies regarding brominated compounds and fluorinated substances continue to evolve globally. Proper handling procedures should be followed to ensure safety in laboratory environments.

The market for chiral building blocks like (1R,3R)-1-(4-Bromophenyl)-3-fluorocyclobutylmethanol has seen steady growth, driven by increasing demand for targeted therapies and precision medicine. Custom synthesis providers and catalog suppliers have expanded their offerings of such compounds to meet research needs in both academia and industry.

Future research directions for this compound may explore its potential in PROTAC technology (proteolysis targeting chimeras) or as a component in bioconjugates. The unique spatial arrangement of its functional groups could enable novel molecular recognition properties, making it a candidate for chemical biology probes or theranostic applications.

For researchers working with (1R,3R)-1-(4-Bromophenyl)-3-fluorocyclobutylmethanol, proper storage conditions (typically under inert atmosphere at low temperatures) are recommended to maintain stability. The compound's hydroxyl group makes it somewhat hygroscopic, so precautions against moisture are advised for long-term storage.

In summary, CAS 2137099-13-7 represents an interesting case study in modern chiral chemistry, combining multiple desirable features for medicinal chemistry applications. Its stereochemical complexity, fluorine substitution, and bromine handle make it a versatile intermediate that continues to attract research attention across multiple disciplines.

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